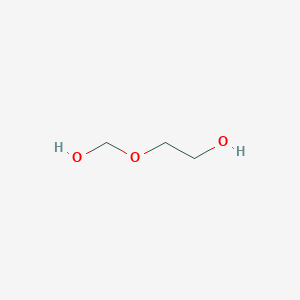

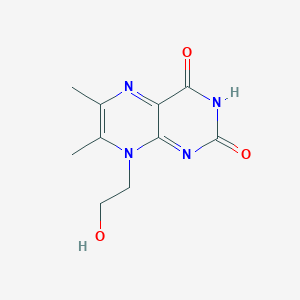

8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione, also known as riboflavin, is a water-soluble vitamin that plays a crucial role in various biochemical processes in the body. It is essential for the growth and development of the body, as well as for maintaining healthy skin, eyes, and nervous system. Riboflavin is also involved in the production of energy in the body, making it an important nutrient for athletes and people with high energy demands.

Mechanism of Action

Riboflavin functions as a coenzyme, meaning it helps enzymes carry out their functions in the body. It is involved in the transfer of electrons in various biochemical reactions, making it important for energy production and other metabolic processes.

Biochemical and Physiological Effects:

Riboflavin deficiency can lead to a variety of health problems, including anemia, skin disorders, and vision problems. It has also been linked to an increased risk of certain cancers and cardiovascular disease. On the other hand, adequate intake of 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione has been associated with improved immune function, healthy skin and eyes, and a reduced risk of certain health conditions.

Advantages and Limitations for Lab Experiments

Riboflavin is widely used in laboratory experiments as a coenzyme and a fluorescent dye. It is also used as a supplement in cell culture media to improve cell growth and viability. However, its fluorescent properties can interfere with certain assays, and its stability can be affected by light and heat.

Future Directions

There is ongoing research on the potential health benefits of 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione supplementation, particularly in the areas of cancer prevention and cardiovascular health. There is also interest in developing new methods for synthesizing 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione and improving its stability and bioavailability. Additionally, there is ongoing research on the role of 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione in various biochemical processes in the body and its potential as a therapeutic target for certain health conditions.

Synthesis Methods

Riboflavin can be synthesized in the body from the amino acid tryptophan, but it is also found in many foods, such as milk, eggs, and leafy green vegetables. It can also be synthesized in the laboratory using various chemical methods.

Scientific Research Applications

Riboflavin has been extensively studied for its role in various biochemical processes in the body. It is involved in the metabolism of fats, carbohydrates, and proteins, as well as in the production of energy in the body. It is also involved in the synthesis of DNA and RNA, making it important for cell growth and repair.

properties

CAS RN |

13300-17-9 |

|---|---|

Product Name |

8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione |

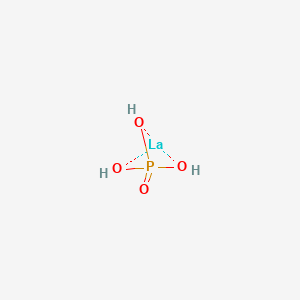

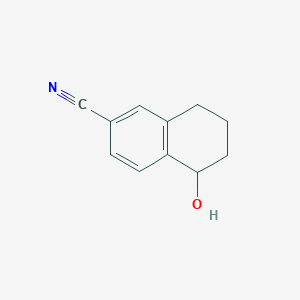

Molecular Formula |

C10H12N4O3 |

Molecular Weight |

236.23 g/mol |

IUPAC Name |

8-(2-hydroxyethyl)-6,7-dimethylpteridine-2,4-dione |

InChI |

InChI=1S/C10H12N4O3/c1-5-6(2)14(3-4-15)8-7(11-5)9(16)13-10(17)12-8/h15H,3-4H2,1-2H3,(H,13,16,17) |

InChI Key |

YFLJDQVSXQDXCY-UHFFFAOYSA-N |

SMILES |

CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CCO)C |

Canonical SMILES |

CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CCO)C |

synonyms |

8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4(3H,8H)-dione |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.